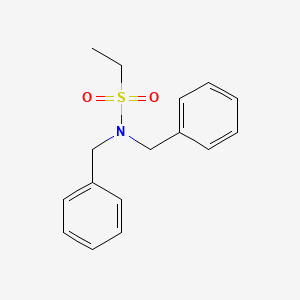

N,N-dibenzylethanesulfonamide

Description

N,N-Dibenzylethanesulfonamide (C₁₆H₁₉NO₂S) is a sulfonamide derivative characterized by two benzyl groups attached to the nitrogen atom and an ethanesulfonyl backbone. These compounds are synthesized via nucleophilic substitution, typically involving the reaction of dibenzylamine with sulfonyl chlorides (e.g., methanesulfonyl or ethanesulfonyl chloride) .

Sulfonamides are widely studied for their pharmaceutical relevance, including antimicrobial and antitumor applications. For instance, temozolomide—a related sulfonamide prodrug—demonstrates efficacy in glioblastoma treatment when combined with radiotherapy .

Properties

IUPAC Name |

N,N-dibenzylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-20(18,19)17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRLZIBVGTZNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dibenzylethanesulfonamide can be synthesized through the reaction of ethanesulfonyl chloride with dibenzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the sulfonamide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dibenzylethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzylethanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonamides

Key Observations :

- Backbone Flexibility : Ethane-based sulfonamides (e.g., N,N-dimethylethanesulfonamide) may exhibit greater rotational freedom than methane analogs, affecting interactions in crystal lattices or biological systems.

- Synthetic Routes : Methanesulfonamide synthesis often requires controlled stoichiometry to avoid over-oxidation (e.g., sulfuryl chloride ratios) . Ethane derivatives likely follow similar protocols but with ethanesulfonyl chloride.

Physicochemical and Functional Differences

- Solubility : The bulky benzyl groups in dibenzyl derivatives reduce solubility in polar solvents compared to dimethyl analogs (e.g., N,N-dimethylethanesulfonamide), which are more polar due to smaller alkyl groups .

- Thermal Stability : Dibenzyl-substituted sulfonamides likely have higher melting points than dimethyl analogs due to stronger van der Waals interactions between aromatic rings .

- Reactivity : The electron-withdrawing sulfonyl group enhances acidity of the N–H bond (if present), but N,N-dialkyl substitution (e.g., dibenzyl or dimethyl) eliminates this property, rendering these compounds inert in acid-base reactions.

Pharmaceutical and Industrial Relevance

- Drug Design : Dibenzyl groups are common in prodrugs (e.g., benzathine benzylpenicillin) to modulate pharmacokinetics . This compound could serve as a lipophilic carrier for targeted delivery.

- Toxicity : Unlike dimethylformamide (DMF)—a solvent with neurotoxic risks—sulfonamides like this compound are less volatile and may pose lower inhalation hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.